molecular formula C15H16N2O3S B4180676 2-acetamido-N-(2-ethoxyphenyl)thiophene-3-carboxamide

2-acetamido-N-(2-ethoxyphenyl)thiophene-3-carboxamide

Cat. No.: B4180676
M. Wt: 304.4 g/mol
InChI Key: YEHOEXRZVTVLTC-UHFFFAOYSA-N
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Description

2-acetamido-N-(2-ethoxyphenyl)thiophene-3-carboxamide is a complex organic compound with a unique structure that includes an acetylamino group, an ethoxyphenyl group, and a thiophenecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-(2-ethoxyphenyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetylamino Group: This step often involves the acetylation of an amino group using acetic anhydride or acetyl chloride.

    Attachment of the Ethoxyphenyl Group: This can be done through a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-(2-ethoxyphenyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

2-acetamido-N-(2-ethoxyphenyl)thiophene-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-N-(2-ethoxyphenyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can participate in hydrophobic interactions. The thiophene ring can interact with aromatic residues in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(acetylamino)-N-(2-methoxyphenyl)-3-thiophenecarboxamide
  • 2-(acetylamino)-N-(2-ethoxyphenyl)-3-furanecarboxamide

Uniqueness

2-acetamido-N-(2-ethoxyphenyl)thiophene-3-carboxamide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds that may have different substituents.

Properties

IUPAC Name

2-acetamido-N-(2-ethoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-3-20-13-7-5-4-6-12(13)17-14(19)11-8-9-21-15(11)16-10(2)18/h4-9H,3H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHOEXRZVTVLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(SC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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